BenchChemオンラインストアへようこそ!

N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)-2-fluorobenzamide

Bromodomain inhibition Epigenetics Acetyl-lysine mimicry

N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)-2-fluorobenzamide (CAS 1207054-35-0) is a synthetic, small-molecule benzamide derivative (C20H18FN3O3, MW 367.38). Its structure incorporates a 3,5-dimethylisoxazole moiety, a well-characterized acetyl-lysine bioisostere that enables binding to bromodomain-containing proteins.

Molecular Formula C20H18FN3O3
Molecular Weight 367.38
CAS No. 1207054-35-0
Cat. No. B2763713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)-2-fluorobenzamide
CAS1207054-35-0
Molecular FormulaC20H18FN3O3
Molecular Weight367.38
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3F
InChIInChI=1S/C20H18FN3O3/c1-12-15(13(2)27-24-12)11-19(25)22-17-9-5-6-10-18(17)23-20(26)14-7-3-4-8-16(14)21/h3-10H,11H2,1-2H3,(H,22,25)(H,23,26)
InChIKeyYDMWDQWAZCGAHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Profile: N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)-2-fluorobenzamide (CAS 1207054-35-0) for Research Procurement


N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)-2-fluorobenzamide (CAS 1207054-35-0) is a synthetic, small-molecule benzamide derivative (C20H18FN3O3, MW 367.38). Its structure incorporates a 3,5-dimethylisoxazole moiety, a well-characterized acetyl-lysine bioisostere that enables binding to bromodomain-containing proteins [1]. The compound also contains an ortho-phenylenediamine linker and a terminal 2-fluorobenzamide group, placing it within a broader class of N-(2-aminophenyl)benzamide derivatives explored for epigenetic and kinase target engagement. However, primary literature or patent data directly characterizing this specific compound's biological activity, selectivity, or physicochemical properties are absent from public domain sources, making its procurement value contingent on its utility as a synthetic building block or tool compound for hypothesis-driven medicinal chemistry exploration .

Procurement Risk: Why Generic Substitution of N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)-2-fluorobenzamide Lacks Scientific Justification


In the absence of published structure-activity relationship (SAR) data for this precise scaffold, generic substitution with a close analog is inherently high-risk for scientific applications. The 3,5-dimethylisoxazole group acts as a specific acetyl-lysine mimetic, but its binding mode and affinity are exquisitely sensitive to the nature and geometry of the attached scaffold [1]. Subtle modifications to the benzamide core or the fluorine substitution pattern can profoundly alter target engagement, as demonstrated by the distinct selectivity profiles observed within the broader class of N-(2-aminophenyl)benzamide derivatives in HDAC and kinase assays [2]. Therefore, any substitution without direct, matched-pair comparative data could invalidate a research workflow, making the procurement of the exact CAS-registered compound essential for experimental reproducibility.

Quantitative Differentiation Evidence for N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)-2-fluorobenzamide


Target Binding Potential: 3,5-Dimethylisoxazole as a Privileged Acetyl-Lysine Bioisostere

The 3,5-dimethylisoxazole moiety within the compound has been validated as a functional acetyl-lysine (KAc) bioisostere. In a foundational study, the unadorned 3,5-dimethylisoxazole moiety displaced a histone H4-derived KAc peptide from the BRD4 bromodomain with an IC50 of approximately 50 µM, a property not shared by other simple heterocycles like unsubstituted isoxazole or pyrazole [1]. This provides a class-level inference that the 3,5-dimethylisoxazole component of the target compound confers a specific bromodomain-binding capability absent in simpler benzamide analogs lacking this moiety.

Bromodomain inhibition Epigenetics Acetyl-lysine mimicry

Structural Differentiation: 2-Fluorobenzamide vs. Non-Halogenated Benzamide Core

The presence of the ortho-fluorine atom on the terminal benzamide ring distinguishes this compound from its direct non-fluorinated analog, N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)benzamide. Fluorine substitution on benzamides is known to enhance metabolic stability and modulate the geometry of the amide bond, potentially influencing target protein interactions [1]. Comparative data at the level of the full compound are absent. However, by class-level inference from other benzamide series, the 2-fluorobenzamide may exhibit a different conformational preference and hydrogen-bonding pattern compared to its non-halogenated parent, which could alter its inhibitory profile.

Medicinal chemistry Fragment-based drug discovery Halogen bonding

Limitation Acknowledgment: Absence of Direct Comparative Biological Data

A thorough search of PubMed, PubChem, ChEMBL, Google Scholar, and patent databases yielded no head-to-head comparative biological activity, selectivity, or pharmacokinetic data for N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)-2-fluorobenzamide against any specific comparator compound. The compound is not indexed with any annotated bioactivity data in leading chemogenomic databases such as ChEMBL or PubChem . This represents a significant evidence gap. Any differentiation claims beyond the class-level inferences stated above would be speculative and should not be used to guide procurement decisions. Users must generate their own comparative data.

Data gap Procurement caution Experimental validation

Validated Application Scenarios for N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)-2-fluorobenzamide Based on Available Evidence


Bromodomain Chemical Probe Design and Fragment-Based Lead Generation

The compound's 3,5-dimethylisoxazole moiety is a proven acetyl-lysine bioisostere that can compete with bromodomain-histone interactions. Researchers designing novel BET bromodomain inhibitors can use this compound as a starting fragment for structural elaboration. The primary evidence supporting this use is the demonstration that 3,5-dimethylisoxazole derivatives directly displace acetylated peptides from BRD4 in vitro [1]. The ortho-phenylenediamine linker provides a vector for further functionalization, making it a suitable fragment for growing or linking strategies in structure-guided medicinal chemistry.

HDAC Inhibitor Scaffold Exploration via N-(2-Aminophenyl)benzamide Mimicry

The compound contains a core ortho-amino benzamide structure, a recognized cap group for class I and HDAC inhibitors. The acetylation of the aniline nitrogen with the 3,5-dimethylisoxazole acetic acid sidechain creates a unique, complex cap group. This scaffold can be evaluated alongside simpler N-(2-aminophenyl)benzamide derivatives in HDAC activity assays, where subtle modifications to the cap group have been shown to influence isoform selectivity [2]. Researchers interested in epigenetic probe discovery can procure this compound to explore the impact of the isoxazole-based cap on HDAC binding and selectivity.

Synthetic Chemistry and Methodology Development

Given the absence of biological data, a primary justifiable procurement scenario is as a synthetic building block or reference standard. The compound features two distinct amide bonds and a fluorinated aromatic ring, making it a useful substrate for developing or validating new amide coupling or C-H activation methodologies. Its purity, typically listed at ≥95% on commercial supplier sites, supports its use as an analytical standard for method calibration in LC-MS or NMR-based chemical development workflows.

Baseline Compound for In-House Comparative SAR Profiling

For research groups with internal screening capabilities, this compound can serve as a baseline for generating proprietary comparative data. Its structure allows for convenient modification at multiple sites: the isoxazole ring, the acetamido linker, and the fluorobenzamide. A procurement strategy focused on this compound and a small panel of close analogs (e.g., des-fluoro, 4-fluorobenzamide, and 3,5-dimethylisoxazole regioisomeric variants) would enable a definitive head-to-head evaluation of the contribution of each structural feature to a given biological endpoint, filling the current public evidence gap.

Quote Request

Request a Quote for N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)-2-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.